molecular formula C16H21NO B11866643 Trans-1-benzyloctahydroquinolin-7(1H)-one

Trans-1-benzyloctahydroquinolin-7(1H)-one

Cat. No.: B11866643
M. Wt: 243.34 g/mol
InChI Key: KSGPZNFEGJFZQF-HOCLYGCPSA-N
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Description

Trans-1-benzyloctahydroquinolin-7(1H)-one is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The specific structure of this compound includes a benzyl group attached to an octahydroquinoline ring system, which is a partially saturated derivative of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-benzyloctahydroquinolin-7(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-benzylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions may vary, but typical conditions include a temperature range of 100-150°C and a hydrogen pressure of 50-100 psi.

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to achieve higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated octahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Trans-1-benzyloctahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    1-Benzylquinoline: A precursor in the synthesis of Trans-1-benzyloctahydroquinolin-7(1H)-one.

    Octahydroquinoline: A fully saturated derivative of quinoline.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of a benzyl group and an octahydroquinoline ring system

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(4aS,8aS)-1-benzyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one

InChI

InChI=1S/C16H21NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2/t14-,16-/m0/s1

InChI Key

KSGPZNFEGJFZQF-HOCLYGCPSA-N

Isomeric SMILES

C1C[C@H]2CCC(=O)C[C@@H]2N(C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CCC(=O)CC2N(C1)CC3=CC=CC=C3

Origin of Product

United States

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